Positional Isomerism: 6‑OCH₃ vs. 5‑OCH₃ Substitution on the Indole Ring
The 6‑methoxy substitution pattern is structurally distinct from the 5‑methoxy substitution found in melatonin. In the sPLA₂ inhibitor series reported by Dillard et al., 6‑substituted indole‑3‑acetamides were key to achieving potent enzyme inhibition, whereas 5‑substituted analogs belonged to a different SAR branch with altered potency and selectivity [1]. The exact compound has not been profiled in head‑to‑head assays against its 5‑methoxy isomer; the differentiation rests on established class‑level SAR.
| Evidence Dimension | Methoxy group position on indole ring |
|---|---|
| Target Compound Data | 6‑OCH₃ substitution (C‑6 of indole) |
| Comparator Or Baseline | Melatonin: 5‑OCH₃ substitution (C‑5 of indole); 5‑methoxyindole‑3‑acetamide |
| Quantified Difference | Positional isomer; no direct comparative IC₅₀ data available for this exact pair |
| Conditions | SAR from Dillard et al. 1996 (sPLA₂) and Garratt et al. 1994 (melatonin receptor) |
Why This Matters
A 6‑methoxy vs. 5‑methoxy positional isomer can have orthogonal biological activity; purchasing the wrong isomer will invalidate SAR hypotheses built around the 6‑substituted indole‑3‑acetamide chemotype.
- [1] Dillard, R. D. et al. J. Med. Chem. 1996, 39 (26), 5137–5158. Indole inhibitors of human nonpancreatic secretory phospholipase A2. 2. Indole-3-acetamides with additional functionality. View Source
